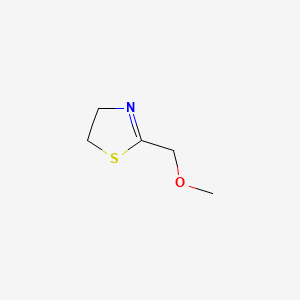

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-7-4-5-6-2-3-8-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMAWVQJYKISDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220627 | |

| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70349-07-4 | |

| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070349074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the heterocyclic compound 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole. This document outlines a feasible synthetic pathway, provides a detailed experimental protocol, and presents predicted analytical data based on established chemical principles and spectroscopic data from analogous structures.

Introduction

2-Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] They serve as important intermediates in organic synthesis and are found as core structures in various biologically active natural products.[2] The substituent at the 2-position of the thiazoline ring significantly influences its chemical properties and potential applications. This guide focuses on the synthesis and characterization of a specific derivative, this compound, which incorporates a methoxymethyl group, a common motif in medicinal chemistry.

Proposed Synthesis Pathway

A robust and high-yielding method for the synthesis of 2-substituted-4,5-dihydro-1,3-thiazoles involves the condensation of a nitrile with cysteamine.[3][4] This approach is selected for the synthesis of this compound from methoxyacetonitrile and cysteamine hydrochloride. The reaction proceeds via the formation of a thioimidate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired thiazoline.

A general reaction scheme is presented below:

Reaction: Methoxyacetonitrile + Cysteamine Hydrochloride → this compound

Experimental Protocol

The following is a detailed experimental protocol for the proposed synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Methoxyacetonitrile | C₃H₅NO | 71.08 |

| Cysteamine Hydrochloride | C₂H₈ClNS | 113.61 |

| Sodium Hydroxide | NaOH | 40.00 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

3.2. Procedure

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cysteamine hydrochloride (1.14 g, 10 mmol) and methoxyacetonitrile (0.71 g, 10 mmol).

-

Add sodium hydroxide (0.40 g, 10 mmol) to the mixture.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are the predicted characterization data based on analogous compounds.

4.1. Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₉NOS |

| Molecular Weight | 131.20 g/mol |

| Appearance | Colorless to pale yellow oil |

4.2. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the methoxy, methoxymethyl, and the two methylene groups of the thiazoline ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.30 | s | 2H | -CH₂-O- |

| ~ 4.15 | t | 2H | N-CH₂- |

| ~ 3.40 | s | 3H | -OCH₃ |

| ~ 3.25 | t | 2H | S-CH₂- |

4.3. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=N (C2) |

| ~ 70 | -CH₂-O- |

| ~ 60 | N-CH₂- (C4) |

| ~ 58 | -OCH₃ |

| ~ 35 | S-CH₂- (C5) |

4.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-2850 | Medium | C-H stretch (alkane) |

| ~ 1650-1600 | Strong | C=N stretch (imine)[5][6] |

| ~ 1100 | Strong | C-O stretch (ether) |

4.5. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

| m/z | Interpretation |

| 131 | [M]⁺ (Molecular ion) |

| 100 | [M - OCH₃]⁺ |

| 86 | [M - CH₂OCH₃]⁺ |

Visualization of Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 3. A straightforward metal-free synthesis of 2-substituted thiazolines in air - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

Spectroscopic Profile of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole: A Technical Guide

Introduction

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound belonging to the dihydrothiazole class. The thiazole ring and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. A thorough understanding of the spectroscopic characteristics of such molecules is crucial for their synthesis, identification, and structural elucidation in drug discovery and development pipelines. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related structures and known chemical shift and fragmentation patterns.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the methoxy, methylene (exocyclic), and the two methylene groups of the dihydrothiazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.3 - 3.5 | Singlet (s) | N/A |

| -CH₂-O- | 4.4 - 4.6 | Singlet (s) | N/A |

| N-CH₂- (C5-H₂) | 4.1 - 4.3 | Triplet (t) | 7-8 |

| S-CH₂- (C4-H₂) | 3.2 - 3.4 | Triplet (t) | 7-8 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous 2-substituted and 2-alkoxy-4,5-dihydro-1,3-thiazoles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | 165 - 175 |

| -CH₂-O- | 70 - 75 |

| -OCH₃ | 55 - 60 |

| N-CH₂- (C5) | 60 - 65 |

| S-CH₂- (C4) | 30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C=N Stretch | 1600 - 1650 | Medium |

| C-O Stretch (ether) | 1080 - 1150 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Assignment |

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of a methoxy radical |

| [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical |

| Fragments from ring cleavage |

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data presented.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a 300, 400, or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: A mass spectrum would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI) as the ionization source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Physical and chemical properties of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole

A Note to the Reader: Extensive searches for the specific compound, 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, did not yield specific quantitative physical and chemical data, detailed experimental protocols, or associated biological pathways. This suggests that this particular derivative may not be extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the core chemical class to which it belongs: 2-substituted-4,5-dihydro-1,3-thiazoles , also known as 2-thiazolines . This document will provide a comprehensive overview of the general physical and chemical properties, synthesis, reactivity, and biological significance of this class of compounds, which is of considerable interest to researchers in medicinal chemistry and drug development.

Introduction to 2-Substituted-4,5-dihydro-1,3-thiazoles

The 4,5-dihydro-1,3-thiazole (or 2-thiazoline) ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This structural unit is a key component in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Their significance extends to their use as synthetic intermediates and as chiral ligands in asymmetric catalysis. The substituent at the 2-position significantly influences the physicochemical properties and biological activity of the molecule.

Physical and Chemical Properties

The physical properties of 2-substituted-4,5-dihydro-1,3-thiazoles vary depending on the nature of the substituent at the 2-position. Generally, they are liquids or low-melting solids. The presence of the sulfur and nitrogen atoms imparts a degree of polarity to the molecule.

Table 1: Physical Properties of Selected 2-Substituted-4,5-dihydro-1,3-thiazoles

| Substituent at C2 | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl | C₄H₇NS | 101.17 | 144-145 | 1.067 |

| Phenyl | C₉H₉NS | 163.24 | ~275 | Not available |

| Isopropyl | C₆H₁₁NS | 129.22 | 65-67 (at 15 mmHg) | Not available |

Note: The data presented is for representative compounds and serves as a general comparison. Actual values can vary based on experimental conditions.

Chemical Reactivity

The reactivity of the 2-thiazoline ring is characterized by the presence of a C=N double bond (imine functionality) and the nucleophilic sulfur atom. Key reactions include:

-

Reduction: The imine bond can be reduced to afford the corresponding thiazolidine (the fully saturated ring).

-

Oxidation: Oxidation can occur at the sulfur atom to form sulfoxides or sulfones, or the ring can be oxidized to the aromatic thiazole.

-

Hydrolysis: Under acidic conditions, the imine bond can be hydrolyzed to yield a β-amino thiol and a carboxylic acid (or its derivative corresponding to the C2 substituent).

-

Reactions at the C2-substituent: If the substituent at the 2-position contains reactive functional groups, these can undergo various chemical transformations.

-

Cycloaddition Reactions: The C=N bond can participate in cycloaddition reactions.

Experimental Protocols: General Synthesis of 2-Substituted-4,5-dihydro-1,3-thiazoles

Several general methods exist for the synthesis of the 2-thiazoline ring. The most common approaches involve the cyclization of β-amino thiols with various electrophilic partners.

From β-Amino Thiols and Nitriles (The Asinger Reaction and Related Methods)

This is a straightforward and widely used method for preparing 2-thiazolines.

-

Reaction: A β-amino thiol is condensed with a nitrile, often in the presence of an acid or base catalyst.

-

General Protocol:

-

The β-amino thiol (e.g., cysteamine) and the nitrile are dissolved in a suitable solvent (e.g., methanol, ethanol).

-

A catalytic amount of a strong base (e.g., sodium methoxide) or acid is added.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure.

-

The residue is purified by distillation or chromatography to yield the 2-substituted-4,5-dihydro-1,3-thiazole.

-

From β-Amino Thiols and Carboxylic Acids or Their Derivatives

Carboxylic acids, esters, or acid chlorides can also be used as the electrophilic partner.

-

Reaction: The condensation of a β-amino thiol with a carboxylic acid derivative. This often requires dehydrating agents or conversion of the carboxylic acid to a more reactive species.

-

General Protocol (from a carboxylic acid):

-

The β-amino thiol and the carboxylic acid are dissolved in an inert solvent (e.g., toluene).

-

A dehydrating agent (e.g., Dean-Stark apparatus with azeotropic removal of water, or coupling agents like DCC) is employed.

-

The mixture is heated to drive the cyclization.

-

Work-up and purification are performed as described previously.

-

From N-(β-hydroxyethyl)thioamides

This method involves the cyclodehydration of a thioamide precursor.

-

Reaction: An N-(β-hydroxyethyl)thioamide is treated with a dehydrating agent to induce ring closure.

-

General Protocol:

-

The N-(β-hydroxyethyl)thioamide is synthesized, typically from the corresponding amide using a thionating agent like Lawesson's reagent.

-

The thioamide is dissolved in a suitable solvent (e.g., dichloromethane, THF).

-

A cyclodehydrating agent (e.g., triflic anhydride, DAST) is added, often at low temperatures.

-

The reaction is quenched, and the product is isolated and purified.

-

Mandatory Visualizations

General Synthetic Workflow for 2-Substituted-4,5-dihydro-1,3-thiazoles

Caption: General workflow for the synthesis of 2-substituted-4,5-dihydro-1,3-thiazoles.

Biological Significance and Applications

Derivatives of 4,5-dihydro-1,3-thiazole are found in a variety of biologically active natural products and have been investigated for a range of therapeutic applications.

-

Anticancer Activity: Some thiazoline-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

Antibacterial and Antifungal Properties: The thiazoline scaffold is present in some natural antibiotics and synthetic derivatives have been explored for their antimicrobial properties.

-

Anti-inflammatory and Antioxidant Effects: Certain thiazoline derivatives have shown potential as anti-inflammatory and antioxidant agents.

-

Enzyme Inhibition: The thiazoline moiety can act as a pharmacophore that interacts with the active sites of various enzymes, leading to their inhibition. For example, some derivatives have been studied as inhibitors of acyl-ACP thioesterase.

Due to the lack of specific information on this compound, no specific signaling pathways involving this compound can be depicted. Research into the biological activities of novel thiazoline derivatives is an active area of investigation.

Spectroscopic Characterization

The structure of 2-substituted-4,5-dihydro-1,3-thiazoles is typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the dihydrothiazole ring typically appear as multiplets in the aliphatic region. The chemical shifts of the protons on the C2 substituent are also characteristic.

-

¹³C NMR: The carbon of the C=N bond is typically observed in the range of 160-180 ppm.

-

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N stretching vibration is usually observed in the region of 1600-1670 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak can be observed, and fragmentation patterns can provide structural information, often involving cleavage of the substituent at the 2-position or ring fragmentation.

Conclusion

IUPAC name and CAS number for 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole

Disclaimer: Publicly available information, including a specific CAS number and detailed experimental data for 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, is limited. This guide provides the formal IUPAC name and discusses general methodologies for the synthesis and characterization of structurally related 2-substituted-4,5-dihydro-1,3-thiazoles (also known as 2-thiazolines), intended for a technical audience in research and development.

IUPAC Name and CAS Number

The unambiguous name for the compound according to IUPAC nomenclature is This compound .

A specific CAS Registry Number for this compound could not be located in the public databases searched. For reference, CAS numbers for closely related compounds are provided below.

| Compound Name | CAS Number | Notes |

| 2-(Methoxymethyl)-1,3-thiazole | 139130-53-3 | Aromatized (thiazole) analogue |

| 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole | 2519-93-9 | Analogue with a p-methoxyphenyl group[1] |

| 2-Methoxy-1,3-thiazole | 14542-13-3 | Isomer with methoxy group on the ring |

Quantitative Data

Specific quantitative data for this compound is not available in the public domain. The table below is provided as a template for the type of data relevant to researchers, should it become available.

| Property | Value |

| Molecular Formula | C₅H₉NOS |

| Molecular Weight | 131.20 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Biological Activity (IC₅₀) | Data not available for specific targets |

Experimental Protocols

While a specific protocol for this compound is not documented, a general and widely applicable method for synthesizing 2-substituted-2-thiazolines is the reaction of cysteamine (2-aminoethanethiol) with an appropriate precursor such as a nitrile, ester, or imino ether.[2] The following is a representative protocol based on the reaction with an imino ether derived from methoxyacetonitrile.

Protocol: Synthesis of this compound

Objective: To synthesize the target compound via the condensation of methoxyacetimidic ethyl ester hydrochloride with cysteamine hydrochloride.

Materials:

-

Methoxyacetonitrile

-

Anhydrous Ethanol (EtOH)

-

Hydrogen Chloride (HCl) gas or acetyl chloride

-

Anhydrous Diethyl Ether

-

Cysteamine hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

Step 1: Preparation of Methoxyacetimidic ethyl ester hydrochloride (Pinner Reaction)

-

Dissolve methoxyacetonitrile (1.0 eq) in anhydrous ethanol (2-3 volumes) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to 0°C using an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation is achieved (typically 1.1-1.2 eq). Alternatively, add acetyl chloride (1.1 eq) dropwise to the cold ethanol solution to generate HCl in situ.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours. The imino ether hydrochloride salt will precipitate.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the crude imino ether salt.

Step 2: Cyclocondensation to form the Thiazoline Ring

-

Suspend the methoxyacetimidic ethyl ester hydrochloride (1.0 eq) and cysteamine hydrochloride (1.0 eq) in anhydrous ethanol (5-10 volumes) under an inert atmosphere.

-

Cool the suspension to 0°C.

-

Add triethylamine (2.2 eq) dropwise to the suspension over 30 minutes. The mixture should become a clear solution as the free bases are formed.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

Step 3: Work-up and Purification

-

Resuspend the residue in dichloromethane and water.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude this compound by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or distillation under reduced pressure.

Step 4: Characterization

-

Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the general synthesis protocol described above.

Caption: General Synthetic Workflow for 2-Substituted-4,5-dihydro-1,3-thiazoles.

References

Potential Biological Activity of 2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole Derivatives: A Technical Whitepaper

Introduction

The 4,5-dihydro-1,3-thiazole, or thiazoline, scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. This whitepaper provides a comprehensive overview of the potential biological activities of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole derivatives by examining the established bioactivities of analogous compounds. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to serve as a resource for researchers, scientists, and drug development professionals.

Potential Biological Activities

Based on the activities of structurally similar thiazoline derivatives, compounds featuring the this compound core are predicted to exhibit a range of biological effects. The primary areas of potential activity are summarized below.

Antimicrobial Activity

Thiazole and its derivatives are known for their broad-spectrum antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The proposed mechanism for their antimicrobial action often involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.

Table 1: Antimicrobial Activity of Selected Thiazoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (MIC/IC50) | Reference(s) |

| 2-amino-4-phenyl-thiazole derivatives | Staphylococcus aureus, Bacillus subtilis | MIC: 3.125 - 6.25 µg/mL | |

| 2,4-disubstituted thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa | MIC: 5 - 10 µg/mL | [1] |

| Thiazole-based Schiff bases | Escherichia coli, Staphylococcus aureus | Zone of inhibition: 14.40 - 15.00 mm | [2] |

| 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | Pseudomonas aeruginosa | MIC: <3.9 µg/mL | |

| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Candida albicans | MIC: 6.25 - 12.5 µg/mL |

Anticancer Activity

Numerous thiazole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The thiazole ring is a key component of several approved anticancer drugs, highlighting the therapeutic potential of this scaffold.

Table 2: Anticancer Activity of Selected Thiazole/Thiazoline Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Reference(s) |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | 2.57 - 7.26 µM | |

| Thiazole-pyridine hybrids | MCF-7 | 5.71 µM | |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues | HCT-116, HepG2, HT-29 | Comparable to cisplatin | |

| 2-Aryl-thiazolidine-4-carboxylic acid amides | Prostate and melanoma cells | 0.7 - 2.6 µM | |

| 4-Substituted methoxybenzoyl-aryl-thiazole | Prostate and melanoma cells | 0.7 - 1.0 µM |

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of various enzymes, which is often the basis for their therapeutic effects. This includes the inhibition of kinases, which are crucial in cancer signaling pathways, and other enzymes involved in metabolic and inflammatory processes.

Table 3: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC50/Ki) | Reference(s) |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 | 0.15 µM | |

| 2-(trimethoxyphenyl)thiazole derivatives | COX-1/COX-2 | Selective for COX-2 | |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 µM | |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II, AChE, BChE | Ki: 0.083 - 0.129 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following sections describe standard protocols for key experiments relevant to the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme.

Protocol:

-

Assay Buffer Preparation: An appropriate buffer is prepared to maintain the optimal pH and ionic strength for the enzyme's activity.

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are diluted to their working concentrations in the assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

IC50/Ki Calculation: The concentration of the compound that inhibits enzyme activity by 50% (IC50) is determined. The inhibition constant (Ki) can be calculated from further kinetic studies.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of this compound derivatives.

Conclusion

While direct experimental data on this compound derivatives is currently lacking in the scientific literature, the extensive research on analogous thiazoline compounds provides a strong foundation for predicting their biological activities. It is anticipated that this class of compounds will exhibit promising antimicrobial, anticancer, and enzyme inhibitory properties. The experimental protocols and pathway diagrams presented in this whitepaper offer a roadmap for the systematic evaluation of these novel derivatives. Further research is warranted to synthesize and screen this compound derivatives to validate these predictions and potentially uncover new therapeutic agents. validate these predictions and potentially uncover new therapeutic agents.

References

The Versatile Building Block: A Technical Guide to 2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the development of efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Among these, heterocycles that can act as masked functionalities have proven to be invaluable tools. This technical guide focuses on 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, a powerful and adaptable building block, primarily recognized for its role as a formyl anion equivalent. Its unique reactivity allows for the facile introduction of an aldehyde group into a wide array of molecules, a transformation of significant importance in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. This document will provide an in-depth overview of its synthesis, properties, and applications, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Concepts: The Formyl Anion Equivalency

The utility of this compound stems from the acidity of the proton at the C2 position of the thiazoline ring. This proton can be readily abstracted by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This lithiated intermediate serves as a nucleophilic formyl anion equivalent, capable of reacting with a variety of electrophiles. Subsequent hydrolysis of the resulting 2-substituted thiazoline unmasks the aldehyde functionality. This strategy is analogous to the well-established Meyers aldehyde synthesis which utilizes dihydro-1,3-oxazines.[1][2]

The overall transformation can be visualized as a three-step process:

-

Deprotonation: Formation of the 2-lithio-2-(methoxymethyl)-4,5-dihydro-1,3-thiazole.

-

Alkylation/Addition: Reaction of the lithiated intermediate with an electrophile.

-

Hydrolysis: Unmasking of the aldehyde functionality.

This methodology provides a robust alternative to other methods of aldehyde synthesis, offering mild reaction conditions and compatibility with a range of functional groups.

Synthesis and Properties

The synthesis of this compound is typically achieved through the condensation of methoxyacetonitrile with cysteamine (2-aminoethanethiol). While specific literature detailing this exact synthesis is not abundant, the general synthesis of 2-substituted thiazolines is well-documented.

Physical and Chemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C5H9NOS |

| Molecular Weight | 131.19 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) |

Spectroscopic Data (Predicted for the closely related 2-(Methoxymethyl)-4,5-dimethyl-1,3-thiazole) [3]

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | ~3.4 (s, 3H, OCH₃), ~4.5 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR | ~170 (C=N), ~75 (CH₂), ~59 (OCH₃), ~15 (CH₃), ~12 (CH₃) |

Note: The chemical shifts for the 4,5-dihydro variant would differ, with the C4 and C5 protons appearing as multiplets in the aliphatic region of the ¹H NMR spectrum.

Experimental Protocols

The following protocols are based on established methodologies for the use of related thiazolines as formyl anion equivalents and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of 2-substituted thiazolines and should be optimized.

Materials:

-

Methoxyacetonitrile

-

Cysteamine hydrochloride

-

Triethylamine

-

Toluene

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of cysteamine hydrochloride in toluene, add triethylamine to liberate the free base.

-

Add methoxyacetonitrile to the reaction mixture.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture, filter to remove salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Protocol 2: General Procedure for Aldehyde Synthesis

Step A: Deprotonation and Alkylation

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Electrophile (e.g., alkyl halide, aldehyde, ketone)

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Add the electrophile (dissolved in anhydrous THF if necessary) dropwise to the solution of the lithiated thiazoline at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-substituted-2-(methoxymethyl)-4,5-dihydro-1,3-thiazole.

Step B: Hydrolysis to the Aldehyde

Materials:

-

Crude 2-substituted-2-(methoxymethyl)-4,5-dihydro-1,3-thiazole

-

Mercuric chloride (HgCl₂)

-

Acetonitrile

-

Water

Procedure:

-

Dissolve the crude 2-substituted thiazoline in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Add a stoichiometric amount of mercuric chloride to the solution.

-

Stir the mixture at room temperature for 1-4 hours. The formation of a white precipitate indicates the progress of the reaction.

-

Filter the reaction mixture through a pad of celite to remove the precipitate.

-

Concentrate the filtrate to remove the acetonitrile.

-

Extract the remaining aqueous layer with an organic solvent.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography or distillation.

Quantitative Data (Exemplary)

The following table provides representative yields for the alkylation of a lithiated thiazoline and subsequent hydrolysis to an aldehyde, based on analogous systems. Actual yields will vary depending on the specific electrophile and substrate.

| Electrophile | Alkylated Thiazoline Yield (%) | Aldehyde Yield (%) |

| Benzyl bromide | 85-95 | 70-85 |

| Iodomethane | 80-90 | 65-80 |

| Benzaldehyde | 75-85 | 60-75 |

| Cyclohexanone | 70-80 | 55-70 |

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: Synthesis of the core building block.

Caption: General reaction pathway for aldehyde synthesis.

Caption: Step-by-step experimental workflow.

Applications in Drug Development and Natural Product Synthesis

The ability to introduce a formyl group under mild conditions makes this compound a valuable tool in the synthesis of complex molecules with pharmaceutical or biological relevance. Aldehydes are versatile intermediates that can be readily transformed into a wide range of functional groups, including alcohols, carboxylic acids, amines, and alkenes. This versatility is particularly crucial in the late-stage functionalization of complex scaffolds during drug discovery programs. Furthermore, many natural products possess aldehyde or aldehyde-derived functionalities, and the use of this thiazoline-based building block can streamline their total synthesis.

Conclusion

This compound serves as a potent and practical formyl anion equivalent in organic synthesis. Its straightforward application in the construction of aldehydes from a variety of electrophiles, coupled with the mild conditions required for its use, positions it as a valuable reagent for researchers in both academic and industrial settings. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the adoption and successful implementation of this versatile building block in the pursuit of novel and complex molecular targets. As the demand for efficient and selective synthetic methodologies continues to grow, the utility of reagents like this compound will undoubtedly continue to expand.

References

The Ascendancy of Thiazoline Scaffolds: A Technical Guide to Their Synthesis, Bioactivity, and Therapeutic Promise in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiazoline core, a five-membered heterocycle containing both sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of biologically active natural products has spurred extensive research into the synthesis and therapeutic application of novel thiazoline derivatives.[1] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial potential.

I. Synthesis of Novel Thiazoline Derivatives

The synthesis of thiazoline derivatives often involves the condensation of a compound containing a reactive carbonyl group with a molecule possessing a thiol and an amine functionality. A general and efficient method for the synthesis of various thiazoline derivatives is the reaction of thioamides with α-haloketones or related electrophiles.[2][3]

A. General Experimental Protocol for Thiazoline Synthesis

The following protocol outlines a common method for the synthesis of thiazoline derivatives, which can be adapted based on the specific reactants and desired final product.

Materials:

-

Appropriately substituted thioamide

-

α-haloketone (e.g., phenacyl bromide)

-

Solvent (e.g., ethanol, DMF)

-

Base (e.g., sodium acetate, triethylamine)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Purification system (e.g., recrystallization apparatus, column chromatography)

Procedure:

-

Dissolve the thioamide (1 equivalent) in the chosen solvent in the reaction vessel.

-

Add the α-haloketone (1 equivalent) to the solution.

-

Add the base (1-2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired thiazoline derivative.

-

Characterize the final compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.

dot

Caption: General workflow for the synthesis of thiazoline derivatives.

II. Biological Evaluation of Thiazoline Derivatives

The therapeutic potential of novel thiazoline derivatives is assessed through a variety of in vitro and in vivo assays. The following sections detail the protocols for evaluating their anticancer and antimicrobial activities.

A. Anticancer Activity

A common and reliable method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.[4][5]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (thiazoline derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the thiazoline derivative and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Experimental workflow for the MTT cytotoxicity assay.

B. Antimicrobial Activity

The antimicrobial potential of thiazoline derivatives is typically evaluated using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (thiazoline derivative)

-

Positive and negative controls

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial dilutions of the thiazoline derivative in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Quantitative Data Summary

The following tables summarize the reported anticancer and antimicrobial activities of selected novel thiazoline derivatives.

Table 1: Anticancer Activity of Novel Thiazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 17 | C6 Glioma | 8.3 ± 2.6 µg/mL | [6] |

| 123g | A-549 | 22.58 µg/mL | [1][4] |

| 123g | Bcap-37 | 19.41 µg/mL | [1][4] |

| 134e | MCF-7 | - | [4][7] |

| 221c | HepG2 & HCT-116 | - | [4] |

| 223b | HepG2 & HCT-116 | - | [4] |

| 4c | MCF-7 | 2.57 ± 0.16 | [8][9] |

| 4c | HepG2 | 7.26 ± 0.44 | [8][9] |

| 5b | HepG-2 & HCT-116 | - | [10][11][12] |

| 2c | HepG-2 & HCT-116 | - | [10][11][12] |

| 12d | HepG2 | 0.82 | [13] |

| 12c | HepG2 | 0.91 | [13] |

| 6g | HepG2 | 1.06 | [13] |

Note: Some entries lack specific IC50 values but are reported as having significant activity.

Table 2: Antimicrobial Activity of Novel Thiazoline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 22 | Pseudomonas aeruginosa | - | [6] |

| 23 | Candida albicans | - | [6] |

| 4g | Staphylococcus aureus | 7.81 | [14] |

| 4m | Staphylococcus aureus | 7.81 | [14] |

| 4b | Candida glabrata | < 0.06 | [14] |

| 4e | Candida glabrata | < 0.06 | [14] |

| 4f | Candida glabrata | < 0.06 | [14] |

Note: Some entries are reported as promising agents without specific MIC values.

IV. Mechanisms of Action

A. Anticancer Mechanism: Targeting the VEGFR-2 Signaling Pathway

Several thiazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15][16] Inhibition of VEGFR-2 can block downstream signaling cascades, leading to reduced cell proliferation, migration, and angiogenesis, and can also induce apoptosis.[17][18][19]

dot

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazoline derivatives.

B. Antimicrobial Mechanism: Inhibition of DNA Gyrase and Lanosterol 14α-demethylase

The antimicrobial activity of certain thiazoline derivatives can be attributed to their ability to inhibit essential microbial enzymes. For instance, some compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[14] In fungi, a key target is lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[20][21][22]

V. Conclusion

Novel thiazoline derivatives represent a highly promising class of compounds in medicinal chemistry, demonstrating significant potential as both anticancer and antimicrobial agents. Their versatile synthesis and diverse biological activities make them attractive candidates for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and accelerate the translation of these promising scaffolds into clinically effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 19. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 22. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Frontiers in 2-Substituted Dihydrothiazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted dihydrothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the theoretical and computational approaches used to understand and predict the properties of these molecules, alongside the experimental protocols crucial for their synthesis and evaluation.

Theoretical and Computational Studies: Unveiling Molecular Insights

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and biological interactions of 2-substituted dihydrothiazoles at the molecular level. These methods are instrumental in rational drug design, aiding in the prediction of molecular properties and the elucidation of structure-activity relationships (SAR).

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to study the fundamental electronic properties of dihydrothiazole derivatives. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are critical determinants of chemical reactivity and biological activity.

Key Calculated Molecular Properties:

The following table summarizes key quantum chemical parameters calculated for a series of 2-substituted thiazole derivatives. These parameters are frequently used in QSAR studies to correlate with biological activity.

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 2-amino-thiazole | -6.12 | -0.98 | 5.14 | 2.45 |

| 2-methyl-thiazole | -5.98 | -0.85 | 5.13 | 1.98 |

| 2-phenyl-thiazole | -6.25 | -1.54 | 4.71 | 1.87 |

| 2-(4-nitrophenyl)-thiazole | -6.87 | -2.54 | 4.33 | 4.56 |

| 2-(4-methoxyphenyl)-thiazole | -5.89 | -1.21 | 4.68 | 3.12 |

Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

DFT calculations have been instrumental in understanding the stability and reactivity of these compounds. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests a molecule is more readily polarizable and reactive.[1][2]

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding modes of 2-substituted dihydrothiazoles to their biological targets, such as enzymes or receptors. Molecular dynamics (MD) simulations further refine these predictions by simulating the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the interaction. These computational approaches are essential for identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) with experimental activity data (e.g., IC50 values), predictive models can be developed. These models are valuable for designing new derivatives with enhanced potency and for prioritizing compounds for synthesis and testing.[3][4][5][6][7]

Experimental Protocols

The synthesis and biological evaluation of 2-substituted dihydrothiazoles are foundational to their study. The following sections provide detailed methodologies for key experimental procedures.

General Synthesis of 2-Aryl-4,5-dihydrothiazoles

A common method for the synthesis of 2-aryl-4,5-dihydrothiazoles involves the condensation of a substituted benzonitrile with cysteine. This metal- and catalyst-free method offers high yields.[8][9]

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve the substituted benzonitrile (1.0 eq) and cysteine (1.2 eq) in a suitable solvent such as ethanol.

-

Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Synthesis of 2-Amino-4,5-diarylthiazole Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for preparing 2-aminothiazole derivatives.[10]

Step-by-Step Protocol:

-

α-Haloketone Synthesis: Synthesize the appropriate α-bromoketone by bromination of the corresponding deoxybenzoin derivative using a brominating agent like pyridinium tribromide at 0 °C.

-

Cyclization: Reflux the α-bromoketone (1.0 eq) with thiourea (1.1 eq) in ethanol for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., 10% NaOH) to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like methanol to obtain the pure 2-amino-4,5-diarylthiazole.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized dihydrothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 130-180 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Visualizing Molecular Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are invaluable for understanding complex biological and chemical processes. The following diagrams were generated using the DOT language.

Modulation of Inflammatory Signaling Pathways

Many biologically active compounds exert their effects by modulating intracellular signaling pathways. Dihydrothiazole derivatives have been investigated for their anti-inflammatory properties, which may involve the inhibition of key signaling cascades like the MAP kinase and PI3K/Akt pathways.[11][12][13]

Caption: Putative modulation of inflammatory signaling pathways by 2-substituted dihydrothiazoles.

Computational Drug Design Workflow

The process of designing and evaluating new drug candidates often follows a structured computational workflow, integrating various in silico techniques to predict the potential of novel compounds before their synthesis.[14][15][16][17][18]

Caption: A typical workflow for the computational design of 2-substituted dihydrothiazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Intracellular signaling modifications involved in the anti-inflammatory effect of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular Signal Pathways: Potential for Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jddhs.com [jddhs.com]

- 15. mdpi.com [mdpi.com]

- 16. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]

- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Hantzsch Synthesis for 2-Substituted-4,5-Dihydro-1,3-Thiazoles: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the Hantzsch synthesis offers a reliable and versatile method for the preparation of 2-substituted-4,5-dihydro-1,3-thiazoles, also known as thiazolines. This heterocyclic scaffold is a key component in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [1][2][3][4] These application notes provide detailed protocols and quantitative data to facilitate the synthesis and exploration of these promising molecules in a laboratory setting.

Introduction to the Hantzsch Thiazoline Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[5] A modification of this reaction, under milder conditions, allows for the isolation of the intermediate 4,5-dihydro-1,3-thiazole (thiazoline) ring system. The general reaction scheme involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the desired thiazoline.

Applications in Drug Development

The 4,5-dihydro-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Thiazoline derivatives have been extensively investigated for a range of pharmacological activities:

-

Antimicrobial Agents: Many thiazole and thiazoline derivatives exhibit significant antibacterial and antifungal activities.[5][6] For instance, certain 2-aryl-4,5-dihydrothiazoles have shown potent inhibition against pathogenic bacteria like Ralstonia solanacearum and Bacillus subtilis.[6]

-

Anticancer Agents: The thiazole ring is present in several approved anticancer drugs.[3] Researchers are actively exploring novel thiazoline derivatives for their potential as antineoplastic agents.

-

Anti-inflammatory and Analgesic Properties: Thiazole-containing compounds have been reported to possess anti-inflammatory and analgesic effects, making them attractive candidates for the development of new pain management therapies.[4]

-

Other Therapeutic Areas: The versatility of the thiazoline scaffold extends to other therapeutic areas, with derivatives showing promise as anti-HIV, anticonvulsant, and antidiabetic agents.[1][3]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 2-substituted-4,5-dihydro-1,3-thiazoles based on the Hantzsch synthesis and a related method using cysteine.

Protocol 1: General Hantzsch Synthesis of 2-Substituted-4,5-Dihydro-1,3-Thiazoles from α-Haloketones and Thioamides

This protocol describes a general procedure for the synthesis of thiazolines. The specific α-haloketone and thioamide will determine the substitution pattern of the final product.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thioamide (e.g., thiobenzamide) (1.0 - 1.2 eq)

-

Solvent (e.g., Ethanol, Methanol, or Acetonitrile)

-

Base (e.g., Sodium bicarbonate, Triethylamine) (optional, for neutralization)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 eq) in the chosen solvent.

-

Addition of Thioamide: Add the thioamide (1.0 - 1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic byproduct is formed, neutralize the mixture with a mild base like sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

Protocol 2: Synthesis of 2-Aryl-4,5-dihydrothiazoles from Cysteine and Substituted Benzonitriles

This metal- and catalyst-free method provides a straightforward route to 2-aryl-4,5-dihydrothiazoles.[6]

Materials:

-

L-Cysteine methyl ester hydrochloride (1.0 eq)

-

Substituted Benzonitrile (1.2 eq)

-

Sodium Methoxide (2.5 eq)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (Petroleum ether/Ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of L-cysteine methyl ester hydrochloride (1.0 eq) in methanol, add sodium methoxide (2.5 eq) and the substituted benzonitrile (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired 2-substituted-phenyl-4-methoxycarbonyl-4,5-dihydrothiazole.[6]

-

Characterization: Characterize the final product using NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

The following tables summarize quantitative data from representative Hantzsch-type syntheses of 2-substituted-4,5-dihydro-1,3-thiazoles.

| Entry | 2-Substituent | 4-Substituent | Yield (%) | Melting Point (°C) | Reference |

| 1 | Phenyl | Methoxycarbonyl | 85 | 60-62 | [6] |

| 2 | 4-Hydroxyphenyl | Methoxycarbonyl | 82 | 166-168 | [6] |

| 3 | 4-Fluorophenyl | Methoxycarbonyl | 78 | Oil | [6] |

| 4 | 2-Chlorophenyl | Methoxycarbonyl | 76 | Oil | [6] |

Table 1: Yields and Melting Points for the Synthesis of 2-Aryl-4-methoxycarbonyl-4,5-dihydrothiazoles.[6]

| Entry | Thioamide | Crotonate Derivative | Product | Yield (%) |

| 1 | Thiobenzamide | Ethyl bromocrotonate | Ethyl 2-phenyl-4-methyl-4,5-dihydrothiazole-4-carboxylate | 90 |

| 2 | 4-Methoxythiobenzamide | Ethyl bromocrotonate | Ethyl 2-(4-methoxyphenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate | 85 |

| 3 | 4-Chlorothiobenzamide | Ethyl bromocrotonate | Ethyl 2-(4-chlorophenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate | 88 |

Table 2: Yields for the Modular Synthesis of Thiazoline Derivatives.

Mandatory Visualizations

Hantzsch Synthesis Mechanism for 4,5-Dihydro-1,3-Thiazoles

Caption: Mechanism of Hantzsch synthesis for 4,5-dihydro-1,3-thiazoles.

Experimental Workflow for Thiazoline Synthesis

Caption: General experimental workflow for thiazoline synthesis.

References

- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Synthesis of 2-Alkoxy-4,5-dihydro-1,3-thiazoles: A Detailed Guide for Researchers

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a detailed protocol for the one-pot synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles. This class of heterocyclic compounds holds significant interest in medicinal chemistry and materials science. The described methodology offers an efficient and straightforward route to these valuable molecules from readily available starting materials.

Introduction

2-Alkoxy-4,5-dihydro-1,3-thiazoles, also known as 2-alkoxy-2-thiazolines, are a subclass of thiazoline heterocycles. The thiazoline ring is a core structure in various biologically active compounds and serves as a versatile intermediate in organic synthesis. The one-pot synthesis detailed herein provides a streamlined approach, minimizing reaction steps and purification procedures, which is highly advantageous in research and development settings.

General Reaction Scheme

The one-pot synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles can be achieved through the reaction of an epoxide with an isothiocyanate in the presence of an alcohol. This reaction proceeds via the initial formation of a thiiranium ion intermediate, followed by nucleophilic attack of the alcohol.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles.

Caption: General workflow for the one-pot synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Epoxide (1.0 equiv)

-

Isothiocyanate (1.2 equiv)

-

Anhydrous alcohol (solvent and reactant)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane, if required)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide (1.0 equiv) and the isothiocyanate (1.2 equiv).

-

Add the anhydrous alcohol, which serves as both the reactant and solvent. If necessary, an additional anhydrous solvent such as dichloromethane can be used.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-alkoxy-4,5-dihydro-1,3-thiazoles.

| Entry | Epoxide | Isothiocyanate | Alcohol | Time (h) | Temp (°C) | Yield (%) |

| 1 | Styrene oxide | Phenyl isothiocyanate | Methanol | 12 | 25 | 78 |

| 2 | Propylene oxide | Ethyl isothiocyanate | Ethanol | 16 | 25 | 65 |

| 3 | Cyclohexene oxide | Benzyl isothiocyanate | Isopropanol | 24 | 40 | 72 |

| 4 | 1,2-Epoxybutane | Allyl isothiocyanate | n-Butanol | 18 | 30 | 75 |

Note: The data presented in this table is representative and may vary based on the specific experimental conditions and the purity of the reagents.

Signaling Pathway and Logical Relationships

The synthesis proceeds through a proposed reaction mechanism involving several key steps. The following diagram illustrates the logical relationship of the key intermediates in the formation of the 2-alkoxy-4,5-dihydro-1,3-thiazole ring system.

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional heating approaches, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The protocol is designed for researchers in synthetic and medicinal chemistry, offering a straightforward and reproducible procedure for obtaining the target thiazoline, a valuable heterocyclic scaffold in drug discovery.

Introduction